

"how pseudouridine reduces mRNA immunogenicity"

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Compound of Interest

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How Pseudouridine Reduces mRNA Immunogenicity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The inherent immunogenicity of in-vitro transcribed (IVT) mRNA has long been a significant hurdle in its development as a therapeutic modality. Unmodified single-stranded and double-stranded RNA can be recognized by a host of innate immune sensors, triggering inflammatory responses that can reduce therapeutic protein expression and cause adverse effects. A key breakthrough in overcoming this challenge was the strategic incorporation of modified nucleosides, most notably pseudouridine (Ψ), into the mRNA sequence. This guide provides a detailed technical overview of the molecular mechanisms by which pseudouridine and its derivative, N1-methylpseudouridine (m1 Ψ), abrogate the innate immune recognition of mRNA, thereby enhancing its stability, translational efficacy, and therapeutic potential.

Core Mechanisms of mRNA Immune Recognition

The innate immune system employs a sophisticated network of pattern recognition receptors (PRRs) to detect foreign nucleic acids. For exogenous mRNA, the primary sensing occurs through two major pathways: endosomal Toll-like receptors (TLRs) and cytosolic sensors such as RNA-dependent protein kinase (PKR) and retinoic acid-inducible gene I (RIG-I).

Endosomal Sensing: Toll-Like Receptors (TLR7 and TLR8)

TLR7 and TLR8 are located within the endosomal compartment of immune cells, particularly dendritic cells (DCs) and macrophages.[1][2] They specialize in recognizing single-stranded RNA (ssRNA), a hallmark of many viral genomes. Upon cellular uptake of exogenous mRNA, it is trafficked to endolysosomes where it is degraded by nucleases like RNase T2.[3][4] This process generates uridine-rich fragments that can directly bind to and activate TLR7 and TLR8.[1][3] Activation of these receptors initiates a downstream signaling cascade via the MyD88 adaptor protein, leading to the activation of transcription factors like NF- κ B and IRF7. This culminates in the production of pro-inflammatory cytokines (e.g., TNF- α , IL-6) and Type I interferons (IFN- α/β), orchestrating a potent anti-viral state that unfortunately hinders the therapeutic efficacy of the mRNA.[2][5]

Cytosolic Sensing: PKR and RIG-I

If mRNA escapes the endosome and enters the cytoplasm, it can be detected by cytosolic PRRs.

- **RNA-Dependent Protein Kinase (PKR):** PKR is a ubiquitously expressed enzyme that is activated by binding to double-stranded RNA (dsRNA) contaminants, which are common byproducts of the IVT process.[6] Unmodified ssRNA can also activate PKR, albeit less efficiently.[6][7] Upon activation, PKR phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2 α).[6] Phosphorylated eIF2 α is a potent inhibitor of translation initiation, effectively shutting down protein synthesis for both the therapeutic mRNA and host transcripts.[6][8]
- **Retinoic Acid-Inducible Gene I (RIG-I):** RIG-I is a cytosolic sensor that recognizes 5'-triphosphate moieties on short dsRNAs.[7][9] IVT mRNA inherently possesses a 5'-triphosphate, making it a potent ligand for RIG-I.[9] RIG-I activation triggers a conformational change that exposes its caspase activation and recruitment domains (CARDs), leading to downstream signaling that results in robust Type I IFN production.[9][10]

The Role of Pseudouridine in Evading Immune Detection

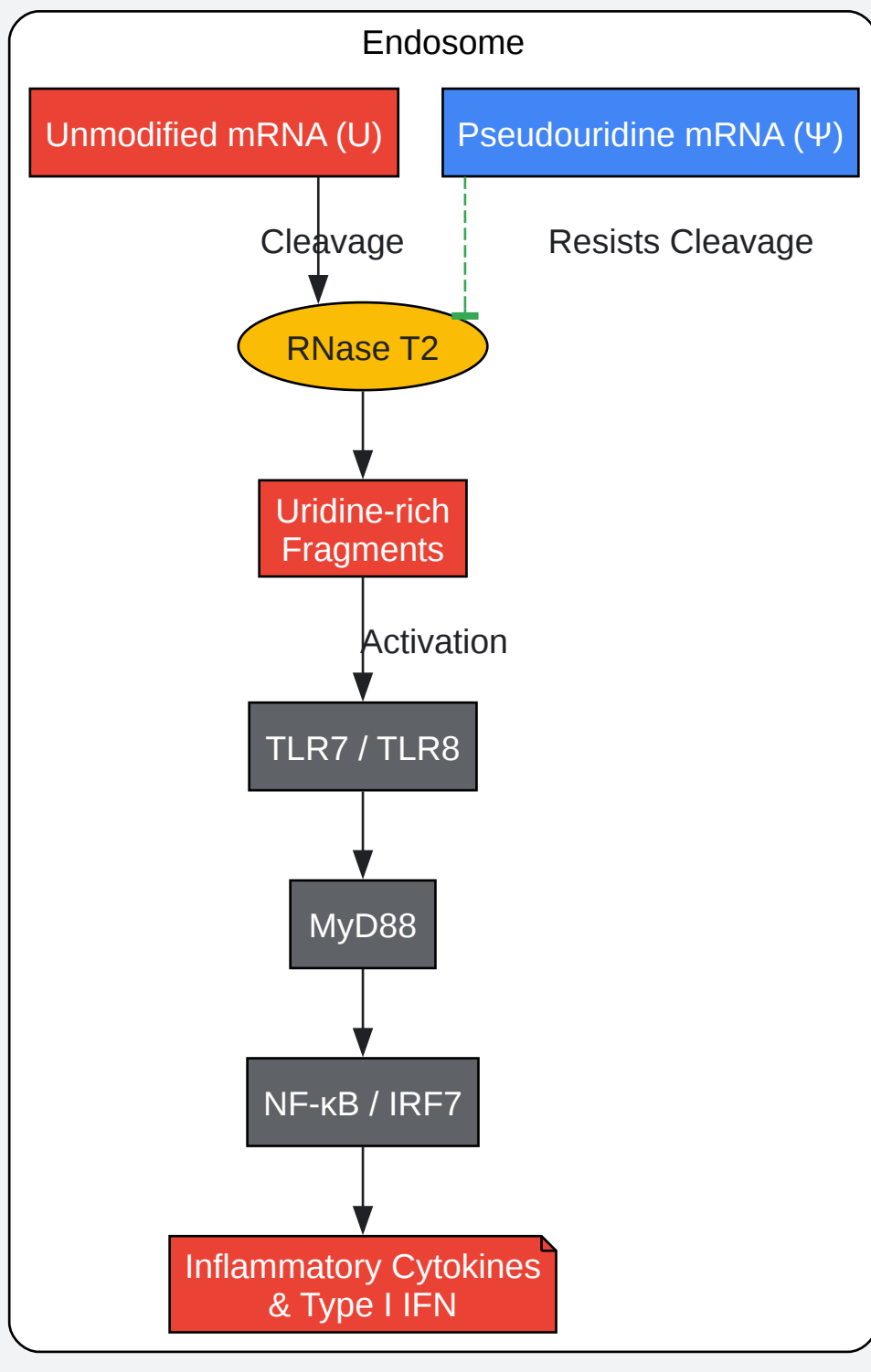
Pseudouridine (Ψ) is an isomer of uridine where the uracil base is attached to the ribose ring via a C-C bond instead of the usual N-C glycosidic bond.^[11] This seemingly subtle change, along with further modification to N1-methylpseudouridine ($m1\Psi$), profoundly alters the biophysical properties of the mRNA, allowing it to evade the immune sensors described above.^{[12][13]}

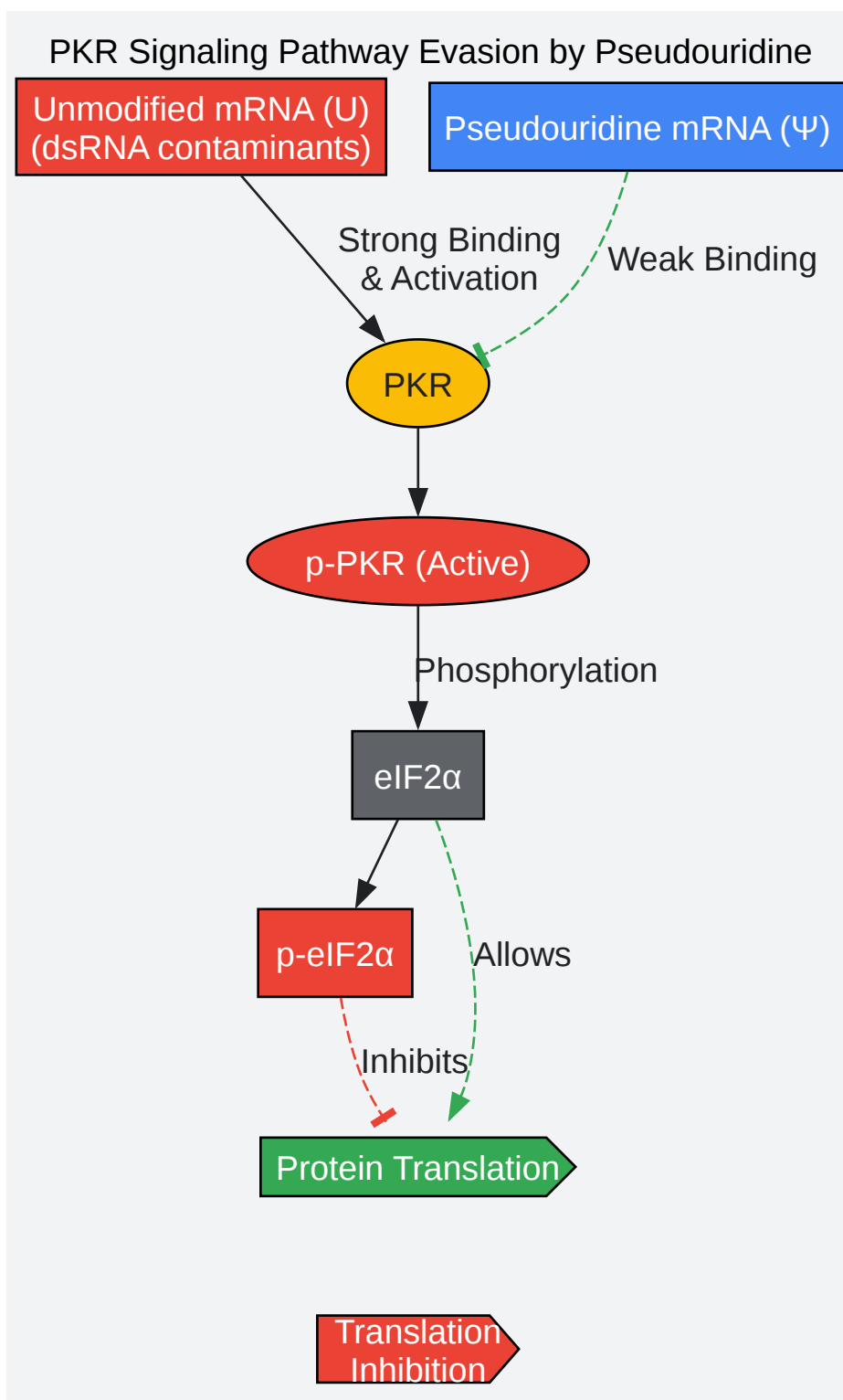
Mechanism 1: Impaired Endolysosomal Processing and Evasion of TLR7/8

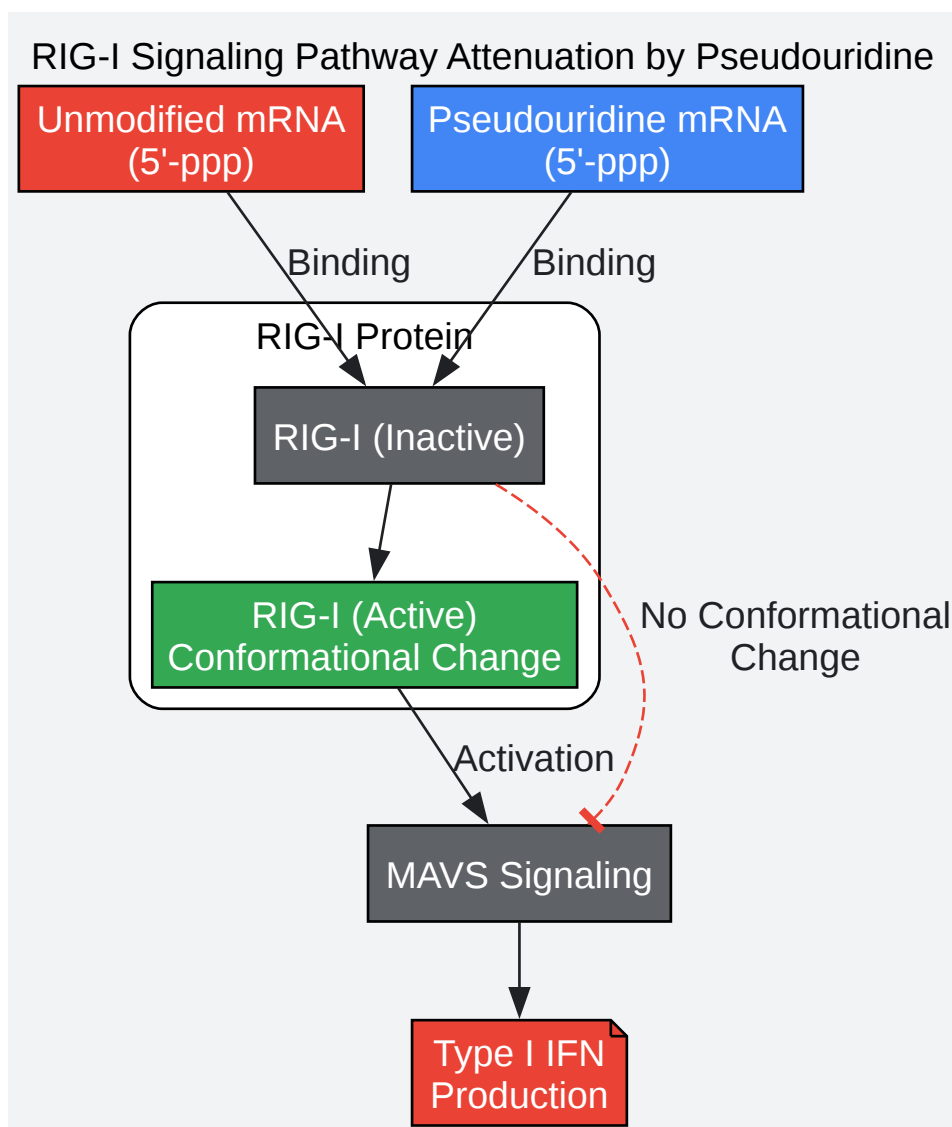
The primary mechanism by which Ψ -modified mRNA avoids TLR7/8 activation is by resisting degradation within the endolysosome.^{[3][4]} The altered C-C bond and enhanced base stacking conferred by pseudouridine make the RNA phosphodiester backbone more rigid and stable.^[12]^[13] This increased stability hinders the activity of endolysosomal nucleases, particularly RNase T2, which preferentially cleaves at purine-uridine sites.^[3]

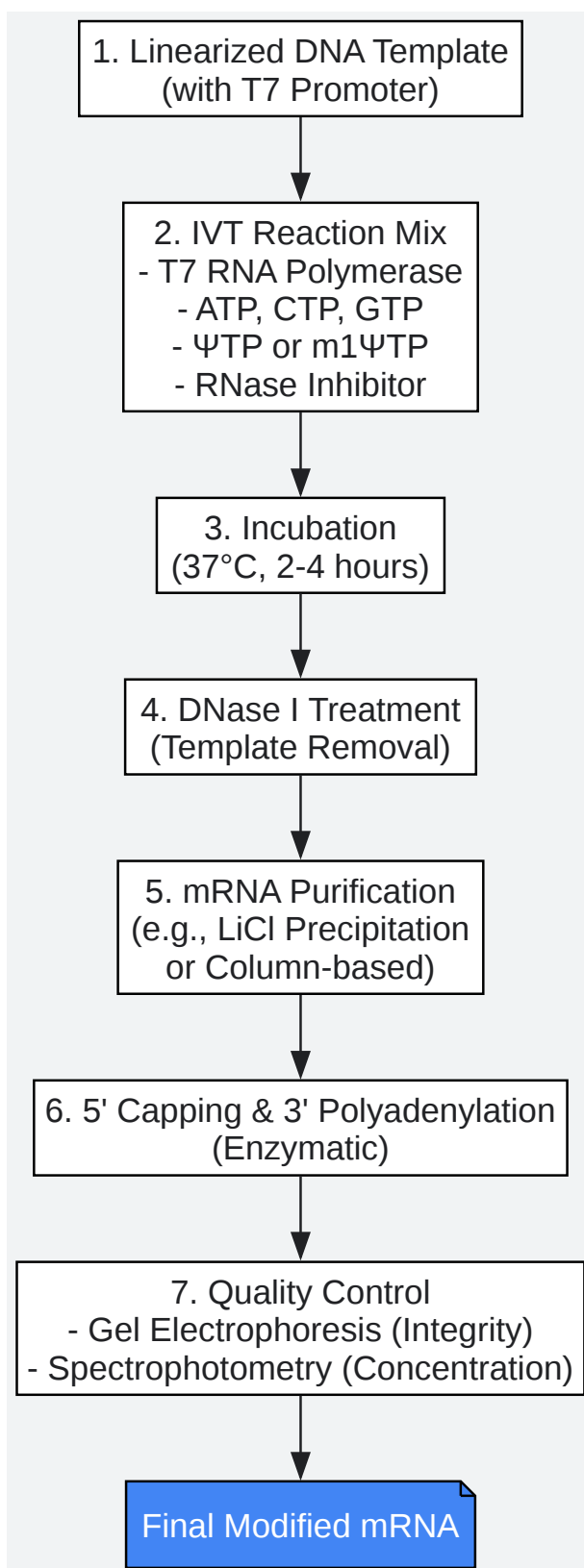
By resisting cleavage, Ψ -modified mRNA fails to generate the small, uridine-rich ssRNA fragments necessary to engage and activate TLR7 and TLR8.^{[3][4][5]} Consequently, the downstream inflammatory cascade is not initiated. The N1-methyl group in $m1\Psi$ further enhances this effect.^[4]

TLR7/8 Signaling Pathway Evasion by Pseudouridine









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